molecular formula C16H13N5S B5745030 2-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile

2-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile

Cat. No. B5745030
M. Wt: 307.4 g/mol
InChI Key: VNMWIIVBJDVQNB-UHFFFAOYSA-N
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Description

2-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile, also known as ATB-346, is a novel drug compound that has gained attention in the scientific community for its potential therapeutic applications.

Mechanism of Action

2-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile works by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), 2-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile selectively inhibits COX-2 without affecting the activity of COX-1, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects
2-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile has been shown to reduce inflammation and pain in various animal models of arthritis and inflammatory bowel disease. It also has gastroprotective effects, which protect the stomach lining from damage caused by NSAIDs. Furthermore, 2-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile has been found to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile is its selectivity for COX-2, which reduces the risk of gastrointestinal side effects compared to traditional NSAIDs. However, one of the limitations of 2-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile is its relatively short half-life, which may require frequent dosing in clinical applications. Additionally, further studies are needed to fully understand the safety and efficacy of 2-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile in humans.

Future Directions

There are several future directions for 2-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile research. One potential application is in the treatment of neuropathic pain, as 2-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile has been found to have analgesic effects in animal models of neuropathic pain. Additionally, 2-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile may have potential applications in the treatment of cancer, as COX-2 is overexpressed in many types of cancer. Furthermore, there is a need for further studies to investigate the safety and efficacy of 2-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile in humans, particularly in comparison to traditional NSAIDs.
Conclusion
In conclusion, 2-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile is a promising drug compound with potential therapeutic applications in the treatment of various diseases. Its selectivity for COX-2 and gastroprotective effects make it a safer alternative to traditional NSAIDs. However, further studies are needed to fully understand its safety and efficacy in humans, and to explore its potential applications in other areas of medicine.

Synthesis Methods

2-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile is synthesized through a multistep process that involves the reaction of 5-amino-4-phenyl-4H-1,2,4-triazole-3-thiol with 2-chlorobenzonitrile. The resulting compound undergoes further reactions to form 2-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

2-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and gastroprotective properties. These properties make it a promising drug candidate for the treatment of various diseases such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease.

properties

IUPAC Name

2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5S/c17-10-12-6-4-5-7-13(12)11-22-16-20-19-15(18)21(16)14-8-2-1-3-9-14/h1-9H,11H2,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMWIIVBJDVQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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